4-[(E)-{(2E)-[3-(4-hydroxyphenyl)-4-phenyl-1,3-thiazol-2(3H)-ylidene]hydrazinylidene}methyl]-2-methoxyphenol
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Overview
Description
4-[(E)-{(2E)-[3-(4-hydroxyphenyl)-4-phenyl-1,3-thiazol-2(3H)-ylidene]hydrazinylidene}methyl]-2-methoxyphenol is a complex organic compound characterized by its unique structure, which includes a thiazole ring, a hydroxyphenyl group, and a methoxyphenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{(2E)-[3-(4-hydroxyphenyl)-4-phenyl-1,3-thiazol-2(3H)-ylidene]hydrazinylidene}methyl]-2-methoxyphenol typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxybenzaldehyde with 2-aminothiophenol to form the thiazole ring, followed by further reactions to introduce the phenyl and methoxyphenol groups. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade equipment, continuous flow reactors, and automated systems to monitor and control reaction parameters. The scalability of the synthesis process is crucial for commercial applications.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-{(2E)-[3-(4-hydroxyphenyl)-4-phenyl-1,3-thiazol-2(3H)-ylidene]hydrazinylidene}methyl]-2-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions may involve the use of strong acids or bases, depending on the desired functional group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
4-[(E)-{(2E)-[3-(4-hydroxyphenyl)-4-phenyl-1,3-thiazol-2(3H)-ylidene]hydrazinylidene}methyl]-2-methoxyphenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 4-[(E)-{(2E)-[3-(4-hydroxyphenyl)-4-phenyl-1,3-thiazol-2(3H)-ylidene]hydrazinylidene}methyl]-2-methoxyphenol involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Propenoic acid, 3-(4-hydroxyphenyl)-, methyl ester
- (E)-2-(3-(4-hydroxyphenyl)-5,5-methylcyclohex-2-enylidene)malononitrile
Uniqueness
4-[(E)-{(2E)-[3-(4-hydroxyphenyl)-4-phenyl-1,3-thiazol-2(3H)-ylidene]hydrazinylidene}methyl]-2-methoxyphenol is unique due to its combination of a thiazole ring and hydroxyphenyl group, which imparts specific chemical and biological properties
Properties
IUPAC Name |
4-[(E)-[(E)-[3-(4-hydroxyphenyl)-4-phenyl-1,3-thiazol-2-ylidene]hydrazinylidene]methyl]-2-methoxyphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3S/c1-29-22-13-16(7-12-21(22)28)14-24-25-23-26(18-8-10-19(27)11-9-18)20(15-30-23)17-5-3-2-4-6-17/h2-15,27-28H,1H3/b24-14+,25-23+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBVRLMNSGAUOIQ-ULSSEVJHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NN=C2N(C(=CS2)C3=CC=CC=C3)C4=CC=C(C=C4)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/N=C/2\N(C(=CS2)C3=CC=CC=C3)C4=CC=C(C=C4)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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